molecular formula C6H11ClN2O2 B14490017 N-(2-Amino-2-oxoethyl)-4-chlorobutanamide CAS No. 64026-51-3

N-(2-Amino-2-oxoethyl)-4-chlorobutanamide

Cat. No.: B14490017
CAS No.: 64026-51-3
M. Wt: 178.62 g/mol
InChI Key: ILFDIIJNFWWVNM-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-4-chlorobutanamide is a chemical compound that features a unique structure with an amino group, an oxo group, and a chlorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-4-chlorobutanamide typically involves the reaction of 4-chlorobutanoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-4-chlorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-4-chlorobutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-4-chlorobutanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorobutanamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

64026-51-3

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-4-chlorobutanamide

InChI

InChI=1S/C6H11ClN2O2/c7-3-1-2-6(11)9-4-5(8)10/h1-4H2,(H2,8,10)(H,9,11)

InChI Key

ILFDIIJNFWWVNM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCC(=O)N)CCl

Origin of Product

United States

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